

Hydroxybupropion chemical structure and properties

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Compound of Interest

Compound Name: Hydroxybupropion

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An In-depth Technical Guide on **Hydroxybupropion**: Chemical Structure and Properties

Introduction

Hydroxybupropion is the major and most important active metabolite of bupropion, a widely used atypical antidepressant and smoking cessation aid.[1][2][3] Formed in the liver by the CYP2B6 enzyme during the first-pass metabolism of bupropion, **hydroxybupropion** circulates in the plasma at concentrations 16 to 20 times greater than the parent drug.[2][3] This high level of exposure suggests that **hydroxybupropion** is a significant contributor to the overall pharmacological effects of bupropion, which can be considered a prodrug for this active metabolite.[2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **hydroxybupropion**, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Hydroxybupropion is an aromatic ketone and an alkyl-phenylketone.[4][5] It possesses two chiral centers, resulting in four possible enantiomers.[3] However, in humans, only the (2R,3R)- and (2S,3S)-**hydroxybupropion** enantiomers are formed.[3] The structural and identifying information for **hydroxybupropion** is summarized in the table below.

Identifier	Value
IUPAC Name	1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one[4]
Molecular Formula	C13H18ClNO2[2][3][4][6]
CAS Number	92264-81-8[1][4][7]
SMILES	<chem>CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO</chem> [2][4]
InChI Key	AKOAEVOSDHIVFX-UHFFFAOYSA-N[2][3]
Synonyms	BW 306U, 6-Hydroxybupropion, OH-bupropion[3][6]

Physicochemical Properties

The physical and chemical properties of **hydroxybupropion** are crucial for its formulation, delivery, and pharmacokinetic profile. It is typically supplied as a white to off-white or crystalline solid.[1][6][8]

Property	Value	Source
Molecular Weight	255.74 g/mol	[1][3][4]
Physical Description	Crystalline Solid	[6][8]
pKa (Strongest Basic)	7.65 (Predicted)	[9]
XLogP3-AA	2.2	[4]
Hydrogen Bond Donor Count	2	[4][9]
Hydrogen Bond Acceptor Count	3	[9]
Solubility	Soluble in DMSO, ethanol, and dimethylformamide (~20 mg/ml).[6][8] Sparingly soluble in aqueous buffers.[6] Water solubility is predicted to be 0.2 mg/mL.[9]	[6][8][9]

Pharmacology and Mechanism of Action

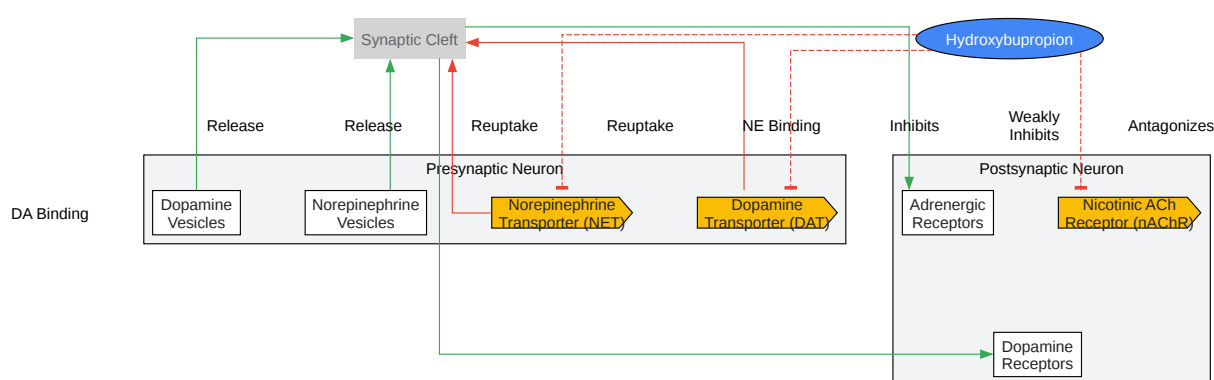
Hydroxybupropion plays a critical role in the therapeutic effects of bupropion.[3][10] Its mechanism of action involves the modulation of key neurotransmitter systems and receptors in the central nervous system.

Norepinephrine and Dopamine Reuptake Inhibition

Similar to its parent compound, **hydroxybupropion** is a norepinephrine-dopamine reuptake inhibitor (NDRI).[11][12] It inhibits the norepinephrine transporter (NET) with an IC₅₀ value of 1.7 μ M, a potency comparable to bupropion itself.[1][2][3] However, it is a substantially weaker inhibitor of the dopamine transporter (DAT), with an IC₅₀ greater than 10 μ M.[2][3] This dual inhibition of NET and DAT leads to increased concentrations of norepinephrine and dopamine in the synaptic cleft, which is believed to be the primary mechanism for its antidepressant effects.[11][13]

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Hydroxybupropion also functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), such as the $\alpha 4\beta 2$ and $\alpha 3\beta 4$ subtypes.[1][2][3] It is even more potent in this regard than bupropion.[2][3] This antagonism is thought to contribute significantly to the efficacy of bupropion as a smoking cessation aid by reducing the rewarding effects of nicotine and alleviating withdrawal symptoms.[14]



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Caption: Mechanism of action of **Hydroxybupropion**.

Experimental Protocols

The synthesis and characterization of **hydroxybupropion** are essential for research and development purposes. The following sections outline common experimental methodologies cited in the literature. These protocols are for reference only and have not been independently verified.[1]

Synthesis of Hydroxybupropion

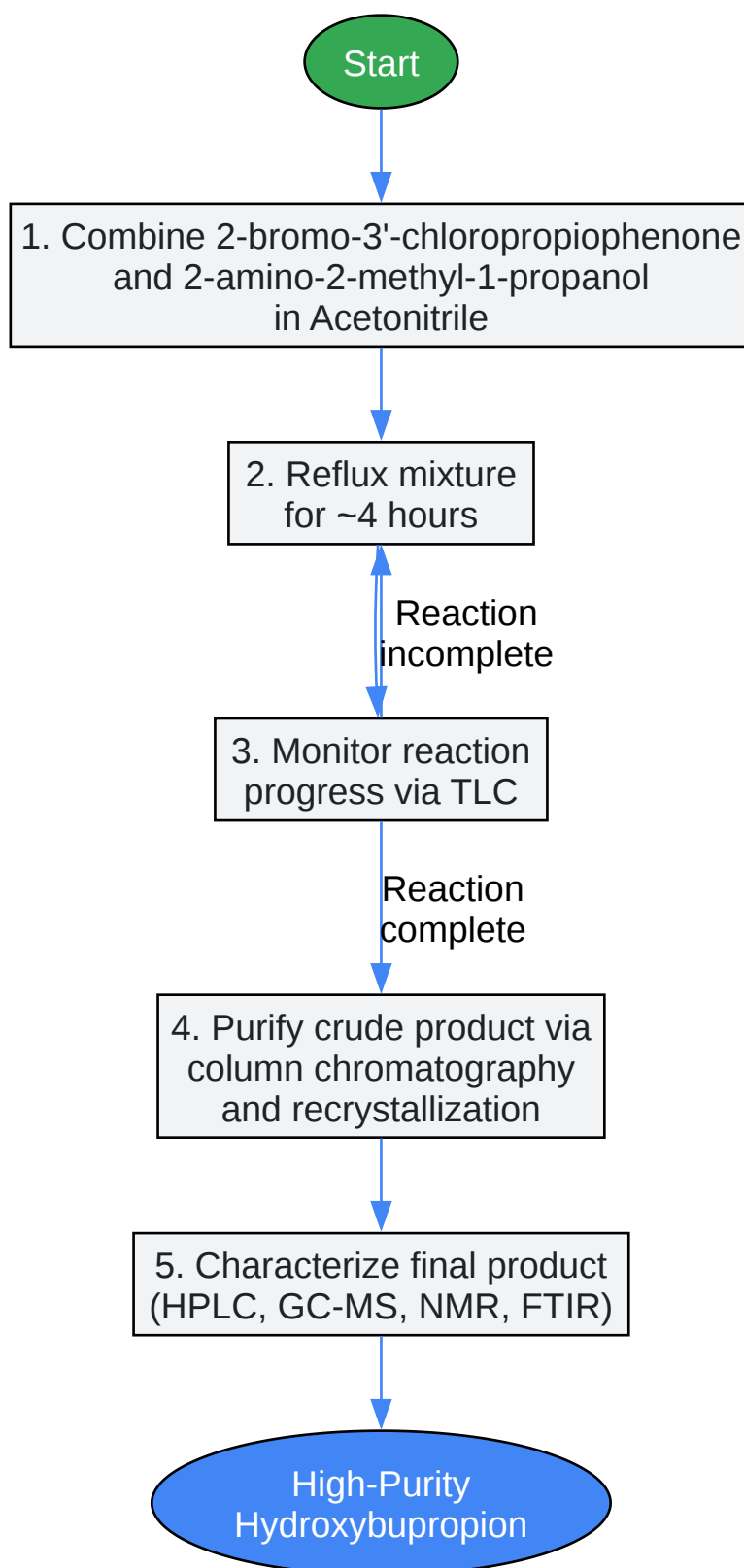
A common method for synthesizing **hydroxybupropion** involves a one-step reaction between 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol.^[15]^[16]

Materials:

- 2-bromo-3'-chloropropiophenone
- 2-amino-2-methyl-1-propanol
- Acetonitrile (solvent)
- Ethyl acetate (for TLC and purification)
- Heptane (for purification)

Protocol:

- A solution of 2-bromo-3'-chloropropiophenone is prepared in acetonitrile.^[16]
- Approximately 2.5 equivalents of 2-amino-2-methyl-1-propanol are added to the solution.^[16]
- The reaction mixture is refluxed for several hours under a nitrogen atmosphere.^[16] Reaction progress can be monitored using Thin-Layer Chromatography (TLC).^[16]
- Once the reaction is complete, the solvent is removed, and the crude product is purified.
- Purification can be achieved through column chromatography and recrystallization using solvents like ethyl acetate and heptane to yield high-purity **hydroxybupropion**.^[15]



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Caption: General workflow for the synthesis and purification of **hydroxybupropion**.

Characterization Methods

The identity and purity of synthesized **hydroxybupropion** are confirmed using various analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[\[15\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): Employed to verify the identity of the synthesized compound by analyzing its mass spectrum.[\[15\]](#)
- Nuclear Magnetic Resonance (^1H -NMR): Provides detailed information about the molecular structure of **hydroxybupropion**, confirming the presence of specific proton environments.
[\[15\]](#)[\[16\]](#)
- Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the molecule, further confirming its structure.[\[15\]](#)[\[16\]](#)

Pharmacological Assays: Conditioned Place Preference (CPP)

The CPP paradigm is used in animal models to assess the rewarding or aversive properties of a compound and its potential to block the rewarding effects of drugs like nicotine.[\[14\]](#)

Protocol Outline:

- Pre-Conditioning (Day 1): Mice are allowed to explore a two-compartment apparatus to determine any baseline preference for either compartment.[\[14\]](#)
- Conditioning (Days 2-4): On alternating days, mice receive an injection of a drug (e.g., nicotine) and are confined to one compartment. On the other days, they receive a vehicle injection and are confined to the opposite compartment. To test **hydroxybupropion**'s effect, it is administered before the nicotine injection.[\[14\]](#)
- Test (Day 5): The mice are placed back in the apparatus with free access to both compartments in a drug-free state. The time spent in the drug-paired compartment is measured.[\[14\]](#) A significant increase in time spent in the drug-paired compartment indicates

a rewarding effect. A reduction in this time when **hydroxybupropion** is co-administered suggests it blocks the rewarding properties of the drug.

Conclusion

Hydroxybupropion is a pharmacologically active metabolite that is central to the clinical efficacy of bupropion. Its distinct profile as a potent norepinephrine reuptake inhibitor and nicotinic acetylcholine receptor antagonist underscores its importance in the treatment of depression and nicotine dependence. A thorough understanding of its chemical structure, properties, and complex pharmacology is essential for the ongoing development of novel therapeutics for central nervous system disorders.

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